molecular formula C16H10FN3O B14243182 2-Amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile CAS No. 353262-86-9

2-Amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile

Katalognummer: B14243182
CAS-Nummer: 353262-86-9
Molekulargewicht: 279.27 g/mol
InChI-Schlüssel: BOMBMIPIHUSWKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile is a heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a unique structure with a fluorobenzoyl group, which may contribute to its distinct chemical and biological properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile typically involves multi-step reactions starting from readily available precursors

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic processes can be employed to enhance efficiency and reduce reaction times.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions may be used to modify the functional groups, such as reducing the carbonitrile group to an amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

2-Amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems.

    Industry: Used in the development of new materials with specific properties, such as fluorescence.

Wirkmechanismus

The mechanism of action of 2-Amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile involves its interaction with specific molecular targets. The fluorobenzoyl group may enhance binding affinity to certain receptors or enzymes, leading to its biological effects. The compound may also interfere with cellular pathways, contributing to its therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

    Indole: A parent compound with a similar core structure but lacking the fluorobenzoyl and amino groups.

    Indolizine: A closely related compound with a similar heterocyclic structure but different substituents.

Uniqueness: 2-Amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile is unique due to the presence of the fluorobenzoyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Eigenschaften

CAS-Nummer

353262-86-9

Molekularformel

C16H10FN3O

Molekulargewicht

279.27 g/mol

IUPAC-Name

2-amino-3-(4-fluorobenzoyl)indolizine-1-carbonitrile

InChI

InChI=1S/C16H10FN3O/c17-11-6-4-10(5-7-11)16(21)15-14(19)12(9-18)13-3-1-2-8-20(13)15/h1-8H,19H2

InChI-Schlüssel

BOMBMIPIHUSWKJ-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C(N2C=C1)C(=O)C3=CC=C(C=C3)F)N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.